molecular formula C8H15NO2 B13550320 2-Amino-2-cyclopentylpropanoic acid CAS No. 740059-54-5

2-Amino-2-cyclopentylpropanoic acid

Cat. No.: B13550320
CAS No.: 740059-54-5
M. Wt: 157.21 g/mol
InChI Key: VGCQXKMLMVNSPM-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylpropanoic acid is an organic compound characterized by the presence of an amino group and a cyclopentyl ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-cyclopentylpropanoic acid typically involves the reaction of cyclopentanone with a suitable amine source under controlled conditions. One common method includes the reductive amination of cyclopentanone using ammonia or a primary amine, followed by subsequent carboxylation to introduce the propanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The process conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclopentylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group into halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-2-cyclopentylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Amino-2-methylpropanoic acid: Similar structure but with a methyl group instead of a cyclopentyl ring.

    2-Amino-2-phenylpropanoic acid: Contains a phenyl ring, offering different chemical properties and applications.

Uniqueness: 2-Amino-2-cyclopentylpropanoic acid is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-amino-2-cyclopentylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(9,7(10)11)6-4-2-3-5-6/h6H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCQXKMLMVNSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291676
Record name 2-amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740059-54-5
Record name 2-amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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